molecular formula C8H6Cl2O2 B1624961 2,6-Dichloro-4-hydroxymethylbenzaldehyde CAS No. 616195-96-1

2,6-Dichloro-4-hydroxymethylbenzaldehyde

Cat. No. B1624961
CAS RN: 616195-96-1
M. Wt: 205.03 g/mol
InChI Key: PLSBLWXOKQLJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-hydroxymethylbenzaldehyde is a chemical compound with the molecular formula C8H6Cl2O2 . It contains a total of 18 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic aldehyde, 1 hydroxyl group, and 1 primary .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-hydroxymethylbenzaldehyde includes a six-membered aromatic ring, an aldehyde group, a hydroxyl group, and two chlorine atoms . The 3-dimensional molecular structures, molecular surfaces, and molecular orbitals have been generated based on data derived from quantum chemical computations under DFT (Density Functional Theory) .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dichloro-4-hydroxymethylbenzaldehyde is 205.04 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Chromatographic Analysis

2,6-Dichloro-4-hydroxymethylbenzaldehyde has been studied in chromatographic analyses, particularly in gas-liquid chromatography. It has been used to understand the separation of chlorinated 4-hydroxybenzaldehydes and to study the retention behavior of these compounds in various operating conditions (Korhonen & Knuutinen, 1984).

Catalytic Oxidation

Research in Green Chemistry highlights its role in the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, indicating its potential application in the transformation of various aromatic carbonyl compounds (Jian'an Jiang et al., 2014).

Microbial Transformation Studies

Metabolically stable anaerobic bacteria have been used to study the transformation of halogenated aromatic aldehydes, including 2,6-dichloro-4-hydroxymethylbenzaldehyde, providing insights into their environmental degradation and transformation processes (Neilson et al., 1988).

Solid Phase Organic Synthesis

This compound has been investigated for its application in solid phase organic synthesis, particularly as a linker in the synthesis of secondary amide-based linkers (Swayze, 1997).

Immunomodulatory Research

In the field of immunosuppressants, 2,6-dichloro-4-hydroxymethylbenzaldehyde has been used as a pivotal intermediate in the synthesis of the immunosuppressant FTY720 (Calzavara & McNulty, 2011).

Additional Research Applications

Further studies include its utilization in chemical reactions such as the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes (Kokubo et al., 1999), selective oxidation studies (Takaki et al., 2002), and applications in biosensor designs due to its electrocatalytic activity (Pariente et al., 1996).

Safety and Hazards

2,6-Dichloro-4-hydroxymethylbenzaldehyde is classified as Acute Tox. 4 (Oral), H302 - Harmful if swallowed; Acute Tox. 4 (Inhalation), H332 - Harmful if inhaled; Skin Irrit. 2, H315 - Causes skin irritation; Eye Irrit. 2A, H319 - Causes serious eye irritation; STOT SE 3, H335 - May cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dichloro-4-(hydroxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSBLWXOKQLJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437183
Record name 2,6-Dichloro-4-hydroxymethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-hydroxymethylbenzaldehyde

CAS RN

616195-96-1
Record name 2,6-Dichloro-4-hydroxymethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-hydroxymethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-hydroxymethylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-4-hydroxymethylbenzaldehyde
Reactant of Route 4
2,6-Dichloro-4-hydroxymethylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-4-hydroxymethylbenzaldehyde
Reactant of Route 6
2,6-Dichloro-4-hydroxymethylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.